molecular formula C7H3ClF2O3 B6359229 5-Chloro-2,3-difluoro-4-hydroxybenzoic acid CAS No. 556836-20-5

5-Chloro-2,3-difluoro-4-hydroxybenzoic acid

Cat. No. B6359229
CAS RN: 556836-20-5
M. Wt: 208.54 g/mol
InChI Key: LUUIYVBYHYDXLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-2,3-difluoro-4-hydroxybenzoic acid, also known as 5-chloro-2,3-difluoro-4-hydroxybenzoate, is an important organic compound in the field of chemistry. It is a white crystalline solid that is soluble in water and ethanol. It is used in a variety of applications, including pharmaceuticals, cosmetics, and as a reagent for organic synthesis. This compound has a number of interesting properties, and its synthesis and use in the laboratory are of great interest to chemists. In

Scientific Research Applications

5-Chloro-2,3-difluoro-4-hydroxybenzoic acid is a versatile compound that has a number of scientific research applications. It is used as a reagent in organic synthesis, and it is also used in the synthesis of pharmaceuticals and other compounds. It has also been used in the study of enzyme inhibitors, as it has been shown to inhibit the activity of certain enzymes. Furthermore, it has been used in the study of the structure and function of proteins and other biological molecules.

Mechanism of Action

The mechanism of action of 5-Chloro-2,3-difluoro-4-hydroxybenzoic acid-difluoro-4-hydroxybenzoic acid is not fully understood. However, it is believed to act as a competitive inhibitor of certain enzymes, as it has been shown to inhibit the activity of a number of enzymes. It is also believed to interact with proteins and other biological molecules, which may explain its effects on enzyme activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-Chloro-2,3-difluoro-4-hydroxybenzoic acid-difluoro-4-hydroxybenzoic acid are not fully understood. However, it has been shown to inhibit the activity of certain enzymes, and it may also interact with proteins and other biological molecules. As a result, it may affect the function of certain biological pathways and processes.

Advantages and Limitations for Lab Experiments

5-Chloro-2,3-difluoro-4-hydroxybenzoic acid has a number of advantages and limitations for use in laboratory experiments. One advantage is that it is relatively easy to synthesize, and it is also relatively inexpensive. Furthermore, it is relatively stable and can be stored for long periods of time. On the other hand, it can be toxic if not handled properly, and it can also be difficult to work with due to its low solubility in some solvents.

Future Directions

There are a number of potential future directions for research on 5-Chloro-2,3-difluoro-4-hydroxybenzoic acid-difluoro-4-hydroxybenzoic acid. One area of research is the development of new methods for its synthesis. Another area of research is the study of its biochemical and physiological effects, which could lead to new applications in pharmaceuticals and other areas. Additionally, research could be conducted to explore its potential as an enzyme inhibitor, which could lead to new treatments for diseases. Finally, further research could be conducted to explore its potential as a reagent in organic synthesis, which could lead to the development of new compounds and processes.

Synthesis Methods

5-Chloro-2,3-difluoro-4-hydroxybenzoic acid can be synthesized through several different methods. The most commonly used method is the Friedel-Crafts acylation of 2,3-difluorobenzene with chloroacetic acid. In this reaction, the chloroacetic acid is first reacted with aluminum chloride to form an acyl chloride, which is then reacted with 2,3-difluorobenzene to form the desired compound. Other methods of synthesis include the reaction of chloroacetic acid with 2,3-difluorobenzaldehyde and the reaction of 2,3-difluorobenzoyl chloride with sodium hydroxide.

properties

IUPAC Name

5-chloro-2,3-difluoro-4-hydroxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClF2O3/c8-3-1-2(7(12)13)4(9)5(10)6(3)11/h1,11H,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUUIYVBYHYDXLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1Cl)O)F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClF2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-2,3-difluoro-4-hydroxybenzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.